![molecular formula C21H14O B14428324 Benzo(a)pyren-3-ol, 7-methyl- CAS No. 79418-83-0](/img/structure/B14428324.png)
Benzo(a)pyren-3-ol, 7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(a)pyren-3-ol, 7-methyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that includes multiple fused benzene rings This compound is a derivative of benzo(a)pyrene, which is known for its presence in coal tar, tobacco smoke, and grilled foods
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of substituted pyrenes, including Benzo(a)pyren-3-ol, 7-methyl-, often involves indirect methods due to the challenges associated with direct substitution of the pyrene nucleus. Common synthetic routes include:
Reduction of Pyrenes: This method involves the reduction of pyrene derivatives to introduce functional groups at specific positions.
Transannular Ring Closures: This approach uses cyclization reactions to form the desired substituted pyrene structure.
Cyclizations of Biphenyl Intermediates: Biphenyl intermediates undergo cyclization to yield substituted pyrenes.
Industrial Production Methods
Industrial production of Benzo(a)pyren-3-ol, 7-methyl- typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often employing advanced catalytic processes and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(a)pyren-3-ol, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of epoxides and diols.
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Benzo(a)pyren-3-ol, 7-methyl-. These products often retain the core polycyclic structure while exhibiting different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzo(a)pyren-3-ol, 7-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying PAH behavior and reactions.
Biology: Investigated for its interactions with biological molecules and potential toxicological effects.
Medicine: Explored for its potential role in drug development and as a biomarker for exposure to PAHs.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of Benzo(a)pyren-3-ol, 7-methyl- involves its interaction with various molecular targets and pathways. It is known to:
Activate Aryl Hydrocarbon Receptor (AhR): This activation leads to changes in gene expression related to detoxification and metabolic processes.
Inhibit Aromatase Activity: This inhibition affects estrogen synthesis and homeostasis, leading to developmental and reproductive toxicities.
Disrupt Lipid Metabolism: By affecting lipid synthesis and oxidation, it can lead to metabolic complications.
Vergleich Mit ähnlichen Verbindungen
Benzo(a)pyren-3-ol, 7-methyl- can be compared with other PAHs, such as:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzofluoranthenes: Similar PAHs with different ring structures.
Benzoanthracenes: Another class of PAHs with distinct chemical properties.
These compounds share similar structural features but differ in their specific chemical and biological activities, highlighting the unique properties of Benzo(a)pyren-3-ol, 7-methyl-.
Eigenschaften
CAS-Nummer |
79418-83-0 |
---|---|
Molekularformel |
C21H14O |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
7-methylbenzo[a]pyren-3-ol |
InChI |
InChI=1S/C21H14O/c1-12-3-2-4-15-16-8-5-13-7-10-19(22)17-9-6-14(11-18(12)15)21(16)20(13)17/h2-11,22H,1H3 |
InChI-Schlüssel |
SICNFFZLNVZEST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C3C=CC4=C(C=CC5=C4C3=C(C2=CC=C1)C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.